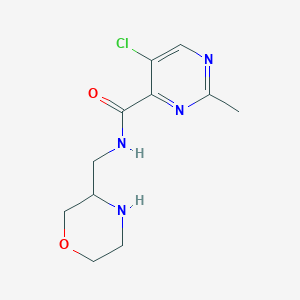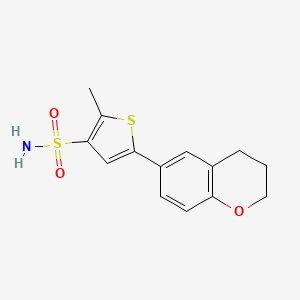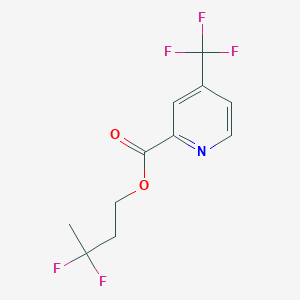
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide, commonly known as AMPP, is a pyrrole-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AMPP is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mecanismo De Acción
AMPP is believed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, AMPP inhibits the activity of the protein kinase CK2, which has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
AMPP has been shown to have a variety of biochemical and physiological effects, including inhibiting the growth of cancer cells, modulating the activity of ion channels, and inducing apoptosis. In addition, AMPP has been shown to have anti-inflammatory and analgesic effects, which could have implications for the treatment of inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMPP in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. However, one limitation of using AMPP is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on AMPP. One area of interest is the development of more potent analogs of AMPP, which could have improved efficacy in certain applications. Another area of interest is the investigation of the role of CK2 in various cellular processes, which could lead to the discovery of new therapeutic targets. Finally, the potential applications of AMPP in drug discovery and development warrant further investigation.
Métodos De Síntesis
AMPP is synthesized using a variety of methods, including the reaction of 4-acetamido-3-methylphenylboronic acid with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid, or the reaction of 4-acetamido-3-methylphenylamine with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid. The resulting compound is then purified using column chromatography to obtain pure AMPP.
Aplicaciones Científicas De Investigación
AMPP has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, AMPP has shown promising results as a potential anti-cancer agent, as it inhibits the growth of cancer cells and induces apoptosis. In neuroscience, AMPP has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In drug discovery, AMPP has been used as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-14-17(5-6-18(15)21-16(2)25)22-20(26)19-4-3-7-24(19)9-8-23-10-12-27-13-11-23/h3-7,14H,8-13H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVGUTMXSSLTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2CCN3CCOCC3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)
![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
